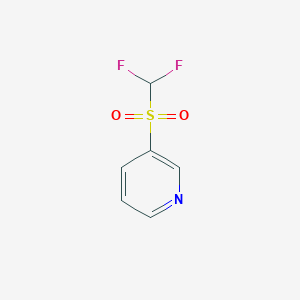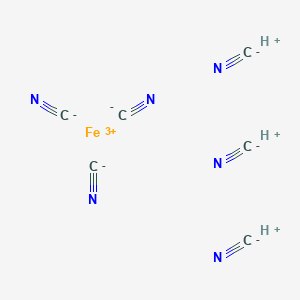
Trihydrogen hexa(cyano-C)ferrate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydrogen hexa(cyano-C)ferrate(3-) is an inorganic complex with the chemical formula H₃[Fe(CN)₆]. It is characterized by the presence of a ferrate ion coordinated with six cyanide ligands, forming an octahedral structure around the iron center. This compound is known for its strong oxidizing properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihydrogen hexa(cyano-C)ferrate(3-) can be synthesized through the reaction of ferric chloride (FeCl₃) with potassium cyanide (KCN) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction is as follows: [ \text{FeCl}_3 + 6 \text{KCN} \rightarrow \text{K}_3[\text{Fe(CN)}_6] + 3 \text{KCl} ]
Industrial Production Methods
Industrial production of trihydrogen hexa(cyano-C)ferrate(3-) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trihydrogen hexa(cyano-C)ferrate(3-) undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, reacting with reducing agents to form iron cyanide.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state iron complexes.
Substitution: Cyanide ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with trihydrogen hexa(cyano-C)ferrate(3-) include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
Major products formed from these reactions include various iron cyanide complexes and substituted ferrate compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trihydrogen hexa(cyano-C)ferrate(3-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in biochemical assays and studies involving metal ion interactions and enzyme activities.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems and as an imaging agent.
Industry: Utilized in electroplating, pigment production, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of trihydrogen hexa(cyano-C)ferrate(3-) involves its ability to act as an oxidizing agent. The ferrate ion can accept electrons from reducing agents, leading to the formation of iron cyanide and other products. The molecular targets and pathways involved in its reactions depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Potassium ferricyanide (K₃[Fe(CN)₆]): Similar in structure but differs in the cation and specific applications.
Sodium ferricyanide (Na₃[Fe(CN)₆]): Another similar compound with sodium as the cation.
Prussian blue (Fe₄[Fe(CN)₆]₃): A well-known iron cyanide complex used as a pigment and in medical applications.
Uniqueness
Properties
CAS No. |
17126-46-4 |
|---|---|
Molecular Formula |
C6H3FeN6 |
Molecular Weight |
214.97 g/mol |
IUPAC Name |
hydron;iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+3/p+3 |
InChI Key |
YAGKRVSRTSUGEY-UHFFFAOYSA-Q |
Canonical SMILES |
[H+].[H+].[H+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



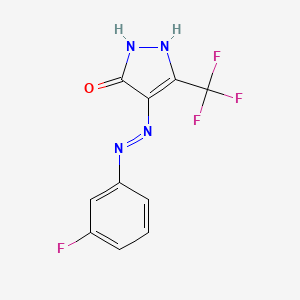
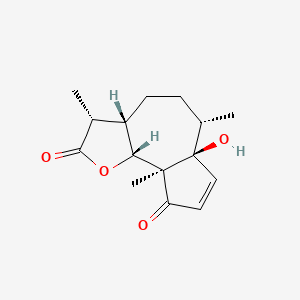



![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)
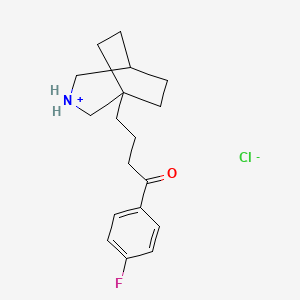
![Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide](/img/structure/B15341868.png)

